Cyclopentyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “Cyclopentyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone” involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Scientific Research Applications
Synthesis and Chemical Reactivity
Cyclopentyl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is a compound with a complex structure that can potentially serve as a precursor or an intermediate in the synthesis of a wide variety of chemical compounds. The reactions of arylmethylidene derivatives of 3H-furan-2-ones, which are structurally similar, with C-, N-, N,N-, and N,O-nucleophilic agents lead to the formation of a broad range of compounds including amides, pyrrolones, benzofurans, and thiadiazoles, showcasing the versatility of such structures in chemical synthesis (Kamneva, Anis’kova, & Egorova, 2018).
Catalysis and Biomass Conversion
In the realm of sustainable chemistry, compounds derived from biomass, such as furfural, are pivotal. The catalytic conversion of biomass-derived furfurals into cyclopentanones, a process in which structures akin to this compound might play a role, is crucial for synthesizing a diverse range of compounds with commercial applications. This underlines the importance of such chemical structures in facilitating green chemistry and sustainable processes (Dutta & Bhat, 2021).
Pharmaceutical Applications
The structural components of this compound, particularly the cyclopentanone core, are found in various bioactive molecules. Cyclopentanones serve as crucial intermediates in the synthesis of fragrances and pharmaceuticals, highlighting the compound's potential in drug development and synthesis of fine chemicals (Sinopec Shanghai, 2011).
Chemical Inhibition and Enzyme Interactions
Compounds containing structures similar to this compound play a significant role in inhibiting specific cytochrome P450 isoforms. These inhibitors are crucial for understanding drug-drug interactions and for the development of safer pharmaceuticals by predicting metabolic pathways and potential interactions within the human liver (Khojasteh et al., 2011).
Mechanism of Action
Target of Action
Compounds containing similar structures, such as thiazole and furan rings, have been found to interact with a variety of biological targets . These include various enzymes, receptors, and proteins that play crucial roles in cellular processes.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . Similarly, furan derivatives can interact with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Thiazole and furan derivatives have been shown to impact a wide range of biochemical pathways, including those involved in inflammation, viral replication, and cancer cell proliferation .
Result of Action
Compounds containing thiazole and furan rings have been associated with a variety of biological effects, including anti-inflammatory, antiviral, and anticancer activities .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, a key structural component of this compound, have been found to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been shown to exert various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives have been shown to bind to various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
cyclopentyl-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-18(14-4-1-2-5-14)21-9-7-20(8-10-21)12-17-19-15(13-24-17)16-6-3-11-23-16/h3,6,11,13-14H,1-2,4-5,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFQWNITOSAGMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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